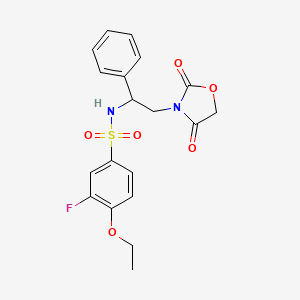

N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-4-乙氧基-3-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains an oxazolidinone ring, a phenyl group, an ethoxy group, and a fluorobenzenesulfonamide group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been synthesized and screened for antibacterial activity against various bacteria .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include melting point, boiling point, solubility, and stability. These properties would need to be determined experimentally .科学研究应用

癌症治疗:靶向 p300/CBP

组蛋白的乙酰化和去乙酰化在基因表达调控中起着至关重要的作用。组蛋白乙酰转移酶 (HAT) 和组蛋白去乙酰化酶 (HDAC) 酶调节这些过程。 在 HAT 中,300 kDa 的 E1A 结合蛋白 (p300) 和 CREB 结合蛋白 (CBP) 是参与细胞周期进程、细胞生长、分化和发育的关键共激活剂 。该化合物可能作为 p300/CBP 的抑制剂,可能影响癌症治疗。

抗肿瘤活性

从先导化合物 A-485 衍生而来的一系列新型螺环色满衍生物被设计和表征。最有效的化合物 B16 抑制了恩杂鲁胺耐药前列腺癌细胞 (22Rv1) 的增殖,IC50 值为 96 nM。 此外,化合物 B16–P2 在体内异种移植模型中表现出良好的总体药代动力学特征,并且比 A-485 具有更好的肿瘤生长抑制效果 。

抗菌和抗真菌特性

虽然针对该化合物的具体研究有限,但其结构特征表明可能具有抗菌活性。 进一步的研究可以探索其对细菌(例如金黄色葡萄球菌、枯草芽孢杆菌、绿脓杆菌、大肠杆菌)和真菌(例如黑曲霉、尖孢镰刀菌)的影响 。

安全和危害

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it.

未来方向

作用机制

Target of Action

The primary targets of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide are the histone acetyltransferase paralogues p300 and CREB-binding protein (CBP) . These are key transcriptional co-activators that are essential for a multitude of cellular processes .

Mode of Action

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide acts as a potent and selective inhibitor of the p300 and CBP histone acetyltransferase domains . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 .

Biochemical Pathways

The compound affects the dynamic and reversible acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription . This process is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), and is associated with multiple diseases .

Pharmacokinetics

Its unique structure suggests potential applications in drug synthesis and nanomaterial development.

Result of Action

The molecular and cellular effects of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide’s action include a decrease in acetylated histone H3 lysine 27 (H3K27Ac) levels in cells . This can lead to changes in gene transcription and potentially impact various cellular processes .

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O6S/c1-2-27-17-9-8-14(10-15(17)20)29(25,26)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-19(22)24/h3-10,16,21H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUREHDAILVISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2564129.png)

![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)

![2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2564137.png)

![(3-Amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride](/img/structure/B2564143.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate](/img/structure/B2564144.png)